molecular formula C19H23N3O2 B14151935 1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide CAS No. 851451-88-2

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide

Cat. No.: B14151935
CAS No.: 851451-88-2
M. Wt: 325.4 g/mol
InChI Key: QXCBZAWWJBIJPM-UHFFFAOYSA-N
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Description

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the benzyl and cycloheptyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-cyclopentyl-6-oxopyridazine-3-carboxamide
  • 1-benzyl-N-(4-cyanophenyl)-6-oxopyridazine-3-carboxamide

Comparison

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide is unique due to its cycloheptyl group, which can influence its pharmacological properties and interactions with molecular targets. Compared to similar compounds, it may exhibit different biological activities and potency, making it a valuable compound for further research and development.

Properties

CAS No.

851451-88-2

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H23N3O2/c23-18-13-12-17(19(24)20-16-10-6-1-2-7-11-16)21-22(18)14-15-8-4-3-5-9-15/h3-5,8-9,12-13,16H,1-2,6-7,10-11,14H2,(H,20,24)

InChI Key

QXCBZAWWJBIJPM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3

solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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